molecular formula C9H10N4 B1430433 4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline CAS No. 1461708-96-2

4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Cat. No.: B1430433
CAS No.: 1461708-96-2
M. Wt: 174.2 g/mol
InChI Key: IXSGNFQPJQSJJS-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline is a chemical compound that features a triazole ring attached to an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemistry. The presence of the triazole ring, which is known for its stability and biological activity, makes this compound a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline typically involves the formation of the triazole ring followed by its attachment to the aniline moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-methyl-1H-1,2,4-triazole-3-amine with aniline derivatives can be catalyzed by acids or bases to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroaniline derivatives, while substitution reactions can produce a variety of functionalized aniline compounds .

Scientific Research Applications

4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
  • 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
  • 1,2,4-triazole derivatives

Uniqueness

4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other triazole derivatives, this compound may exhibit different reactivity and selectivity in various applications .

Properties

IUPAC Name

4-(1-methyl-1,2,4-triazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-13-6-11-9(12-13)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSGNFQPJQSJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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